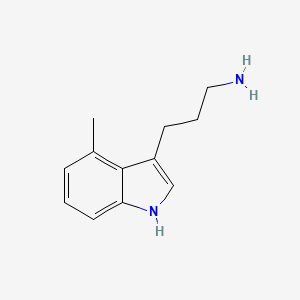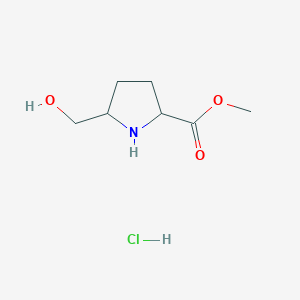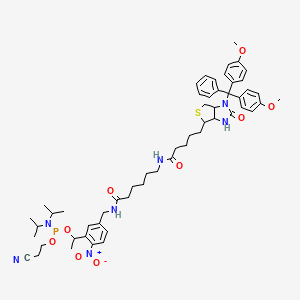
PC Biotin Phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PC Biotin Phosphoramidite is a photocleavable biotinylation reagent used in the synthesis of oligonucleotides. This compound is particularly valuable in molecular biology and biotechnology for its ability to facilitate the capture and release of biotin-labeled DNA. The unique feature of this compound is its photocleavable linker, which allows for the controlled release of biotinylated molecules upon exposure to near-UV light .
準備方法
Synthetic Routes and Reaction Conditions
PC Biotin Phosphoramidite is synthesized through a series of chemical reactions involving the incorporation of a biotin moiety into a phosphoramidite structure. The synthesis typically involves the following steps:
Formation of the Biotinylated Intermediate: Biotin is first activated and then coupled with a suitable linker molecule.
Phosphoramidite Formation: The biotinylated intermediate is then reacted with a phosphoramidite reagent to form the final product.
The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reactions. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment. The process is optimized for efficiency and scalability, ensuring consistent quality and high throughput. The use of automated synthesizers allows for precise control over reaction parameters, minimizing the risk of contamination and ensuring reproducibility .
化学反応の分析
Types of Reactions
PC Biotin Phosphoramidite undergoes several types of chemical reactions, including:
Photocleavage: Upon exposure to near-UV light, the photocleavable linker is cleaved, releasing the biotinylated molecule.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.
Common Reagents and Conditions
Photocleavage: Near-UV light (300-350 nm) is used to cleave the photocleavable linker.
Coupling Reactions: Organic solvents such as acetonitrile and catalysts like tetrazole are commonly used to facilitate the coupling reactions
Major Products Formed
Photocleavage: The major product formed is a 5’-phosphate oligonucleotide, which is suitable for further biological transformations.
Coupling Reactions: The major product is a biotinylated oligonucleotide, which can be used for various applications in molecular biology.
科学的研究の応用
PC Biotin Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical assays and experiments.
Biology: Facilitates the capture and release of biotin-labeled DNA, enabling studies on DNA-protein interactions, gene expression, and more.
Medicine: Used in diagnostic assays and therapeutic research, particularly in the development of biotinylated probes for detecting specific nucleic acid sequences.
Industry: Employed in the production of biotinylated oligonucleotides for use in various industrial applications, including biotechnology and pharmaceuticals
作用機序
The mechanism of action of PC Biotin Phosphoramidite involves the following steps:
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.
Biological Activity: The released biotinylated molecule retains its biological activity and can participate in further biological transformations, such as gene construction and cloning
類似化合物との比較
PC Biotin Phosphoramidite is unique due to its photocleavable linker, which allows for controlled release of biotinylated molecules. Similar compounds include:
PC Amino-Modifier Phosphoramidite: Used to prepare 5’-amino-modified oligonucleotides suitable for subsequent photocleavage.
PC Spacer Phosphoramidite: Used as an intermediary to attach any modification reagent to the terminus of oligonucleotides.
BiotinTEG CPG: Designed for the direct synthesis of oligonucleotides containing biotin at the 3’ terminus .
These compounds share similar properties but differ in their specific applications and the types of modifications they introduce to oligonucleotides.
特性
分子式 |
C55H72N7O9PS |
|---|---|
分子量 |
1038.2 g/mol |
IUPAC名 |
6-[5-[3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]-N-[[3-[1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethyl]-4-nitrophenyl]methyl]hexanamide |
InChI |
InChI=1S/C55H72N7O9PS/c1-38(2)61(39(3)4)72(70-34-16-32-56)71-40(5)47-35-41(22-31-48(47)62(66)67)36-58-52(64)20-12-9-15-33-57-51(63)21-14-13-19-50-53-49(37-73-50)60(54(65)59-53)55(42-17-10-8-11-18-42,43-23-27-45(68-6)28-24-43)44-25-29-46(69-7)30-26-44/h8,10-11,17-18,22-31,35,38-40,49-50,53H,9,12-16,19-21,33-34,36-37H2,1-7H3,(H,57,63)(H,58,64)(H,59,65) |
InChIキー |
XSOZHGRMILVYEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(C)C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)N(C(=O)N3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


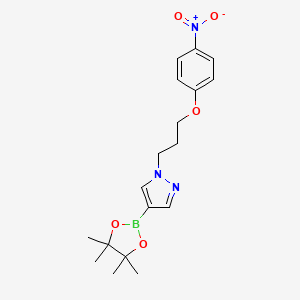
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
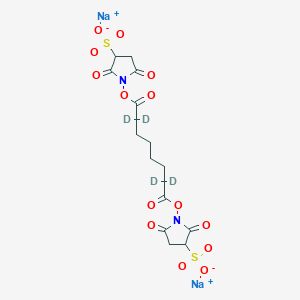

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
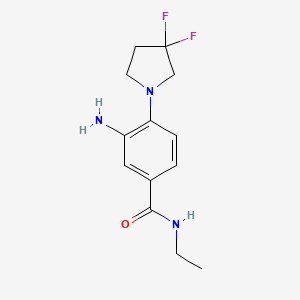
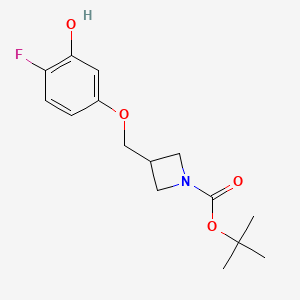
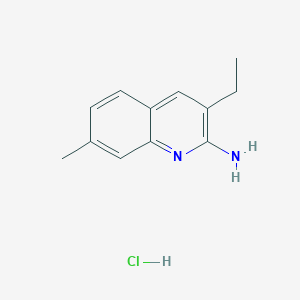
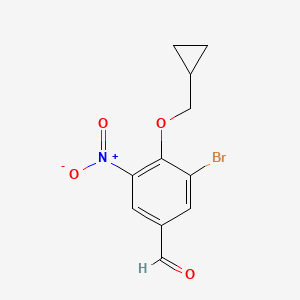
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

